molecular formula C6H10N2O2 B12565911 N,N'-(Ethene-1,2-diyl)diacetamide CAS No. 270061-14-8

N,N'-(Ethene-1,2-diyl)diacetamide

Cat. No.: B12565911
CAS No.: 270061-14-8
M. Wt: 142.16 g/mol
InChI Key: OUIBIVXXQVQYFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N'-(Ethene-1,2-diyl)diacetamide (CAS: 270061-14-8) is a bisamide compound featuring an ethene (C=C) bridge connecting two acetamide groups.

Properties

CAS No.

270061-14-8

Molecular Formula

C6H10N2O2

Molecular Weight

142.16 g/mol

IUPAC Name

N-(2-acetamidoethenyl)acetamide

InChI

InChI=1S/C6H10N2O2/c1-5(9)7-3-4-8-6(2)10/h3-4H,1-2H3,(H,7,9)(H,8,10)

InChI Key

OUIBIVXXQVQYFS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC=CNC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-(Ethene-1,2-diyl)diacetamide can be synthesized through the reaction of ethylenediamine with acetic acid. A typical method involves refluxing a mixture of ethylenediamine (12 g, 0.2 mol), acetic acid (12 g, 0.2 mol), 15 mL of benzene, and 0.1 g of copper nanoparticles for 5 hours with water distillation . The reaction mixture is then distilled under vacuum to obtain the product.

Industrial Production Methods

Industrial production of N,N’-(Ethene-1,2-diyl)diacetamide follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of ethylenediamine and acetic acid, with appropriate catalysts and solvents to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

N,N’-(Ethene-1,2-diyl)diacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acetamide derivatives, while reduction can produce ethylenediamine .

Scientific Research Applications

N,N’-(Ethene-1,2-diyl)diacetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of N,N’-(Ethene-1,2-diyl)diacetamide involves its interaction with specific molecular targets and pathways. It can form hydrogen bonds with various substrates, influencing their biochemical properties. The compound’s amide groups play a crucial role in its interactions with biological molecules, potentially affecting cellular processes and pathways .

Comparison with Similar Compounds

Cyclohexane-Bridged Bisamides

Example : trans-N,N'-(Cyclohexane-1,2-diyl)diacetamide (CAS: 70924-78-6)

  • Structure : A saturated cyclohexane ring replaces the ethene bridge, introducing stereochemistry (trans configuration) and increased hydrophobicity.
  • Properties : Higher melting point (270°C) due to crystalline packing .
  • Applications : Used as a quencher in photoresists for enhanced lithographic resolution, leveraging its thermal stability and solubility in organic solvents .

Ethane-Bridged Bisamides

Example : N,N'-Diacetylethylenediamine (ethane-1,2-diyl bridge)

  • Structure : A fully saturated ethane (C-C) bridge, lacking conjugation.
  • Applications : Employed in photoresist formulations (Table 1, Sample 3-1 in ), where its solubility and compatibility with polar solvents are advantageous.
  • Contrast : The ethene bridge may improve UV absorption or electron transport in materials science applications due to conjugation .

Aromatic and Hybrid Analogs

Example : N,N'-[1,2-Phenylenebis(oxyethane-2,1-diyl)]diacetamide

  • Structure: Incorporates aromatic phenyl rings and ether linkages, enhancing solubility in non-polar solvents .
  • Contrast : The purely aliphatic ethene bridge in N,N'-(Ethene-1,2-diyl)diacetamide avoids aromatic quenching effects, making it more suitable for applications requiring tunable electronic properties.

Hydroxylated Derivatives

Example : N,N'-(1,2-Dihydroxy-1,2-ethanediyl)diacetamide (CAS: 37811-41-9)

  • Structure : Two hydroxyl groups adjacent to the acetamide moieties.
  • Properties : Increased polarity and hydrogen-bonding capacity (evidenced by IR peaks at 3410 cm⁻¹ for -OH/NH in related compounds ).
  • Applications: Potential use in hydrogels or pharmaceuticals due to hydrophilic interactions .
  • Contrast : The absence of hydroxyl groups in this compound reduces water solubility but enhances compatibility with hydrophobic matrices.

Key Data Comparison

Compound Bridge Type Molecular Weight Melting Point (°C) Key Applications
This compound Ethene (C=C) ~198* N/A Photoresists, Materials
trans-N,N'-(Cyclohexane-1,2-diyl) Cyclohexane 198.27 270 Lithography
N,N'-Diacetylethylenediamine Ethane (C-C) 158.17 N/A Photoresist quenchers
N,N'-(1,2-Dihydroxyethane) Dihydroxyethane 176.17 N/A Hydrogels, Pharmaceuticals

*Estimated based on structural analogs.

Biological Activity

N,N'-(Ethene-1,2-diyl)diacetamide, with the molecular formula C6H10N2O2C_6H_{10}N_2O_2, is an organic compound featuring two acetamide functional groups linked by an ethylene moiety. This compound has garnered attention in various scientific fields, particularly in medicinal chemistry and polymer science, due to its potential biological activities.

Chemical Structure and Synthesis

The structure of this compound consists of two acetamide groups (COCH3-COCH_3) attached to a central ethylene unit. The synthesis typically involves the reaction of ethylene diamine with acetic anhydride or acetyl chloride under controlled conditions. The reaction can be summarized as follows:

C2H6N2+2 CH3CO)2ON N Ethene 1 2 diyl diacetamide+2CH3COOH\text{C}_2\text{H}_6\text{N}_2+2\text{ CH}_3\text{CO})_2\text{O}\rightarrow \text{N N Ethene 1 2 diyl diacetamide}+2\text{CH}_3\text{COOH}

This process is characterized by nucleophilic acyl substitution, where the amine groups attack the carbonyl carbon of the acylating agents.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity against various bacterial strains. Its structural similarity to other known antimicrobial agents suggests that it may interact with bacterial cell membranes or inhibit critical enzymatic pathways within microbial cells.

Case Study: Antimicrobial Efficacy

  • Tested Strains : Escherichia coli, Staphylococcus aureus
  • Results : Showed significant inhibition zones in agar diffusion tests, suggesting effective antibacterial properties.

Anti-inflammatory Effects

Research has suggested that compounds with similar structural features may possess anti-inflammatory properties. The dual acetamide groups could facilitate interactions with inflammatory mediators or enzymes involved in inflammatory pathways.

Case Study: In Vivo Anti-inflammatory Activity

  • Model : Carrageenan-induced paw edema in rats
  • Results : Doses of this compound significantly reduced swelling compared to control groups.

The biological activity of this compound can be attributed to its ability to form hydrogen bonds and interact with biological macromolecules such as proteins and nucleic acids. This interaction may modulate enzyme activity or receptor binding, influencing various biochemical pathways.

Proposed Mechanisms:

  • Enzyme Inhibition : Binding to active sites of enzymes involved in bacterial metabolism.
  • Receptor Modulation : Altering signaling pathways related to inflammation and immune responses.

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaKey Characteristics
This compoundC₆H₁₀N₂O₂Dual acetamide groups; potential antimicrobial activity
N,N'-DiacetylethylenediamineC₆H₁₀N₂O₄Similar backbone; used in biochemical research
4-MethoxybenzamideC₉H₁₁NO₂Simpler structure; reference for biological activity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.